Product packaging for Glucagon-like peptide 1(Cat. No.:CAS No. 89750-14-1)

Glucagon-like peptide 1

Cat. No.: B1612368
CAS No.: 89750-14-1
M. Wt: 3297.6 g/mol
InChI Key: DTHNMHAUYICORS-KTKZVXAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of GLP-1 Discovery and Early Characterization

The journey to understanding GLP-1 began with the "incretin effect," a phenomenon first described in the early 20th century. This effect denotes the observation that oral glucose administration elicits a significantly greater insulin (B600854) response compared to an equivalent intravenous glucose infusion, suggesting that factors from the gut enhance insulin secretion. researchgate.nettg.org.au For decades, gastric inhibitory polypeptide (GIP) was considered the primary incretin (B1656795) hormone.

The story of GLP-1 itself began to unfold in the 1980s with the application of recombinant DNA technology. In 1984, the gene encoding proglucagon was cloned, revealing that it contained the sequences for not only glucagon (B607659) but also two other glucagon-like peptides, termed GLP-1 and GLP-2. Subsequent research demonstrated that proglucagon is processed differently in various tissues. In the pancreatic alpha-cells, it is cleaved to produce glucagon. However, in the L-cells of the intestine and certain neurons in the brainstem, proglucagon is processed to yield GLP-1 and GLP-2. frontiersin.org

A pivotal moment came in 1987 when researchers demonstrated that a truncated form of GLP-1, specifically GLP-1 (7-36) amide, potently stimulates insulin secretion in a glucose-dependent manner. This finding established GLP-1 as the second, and arguably more powerful, incretin hormone. Early characterization studies further revealed that GLP-1 also inhibits glucagon secretion, slows gastric emptying, and reduces food intake, highlighting its multifaceted role in metabolic regulation. physiology.orgbioscientifica.com

Key Milestones in GLP-1 Discovery and Characterization
YearMilestoneKey Researchers/InstitutionsSignificance
1902 First description of a gut-derived hormone (secretin) that stimulates pancreatic secretion.Bayliss and StarlingLaid the foundation for the concept of gut hormones.
1960s The "incretin effect" is formally described, showing enhanced insulin secretion with oral vs. intravenous glucose.VariousProvided strong evidence for the existence of gut-derived insulin-stimulating factors.
1984 Cloning of the proglucagon gene, revealing the sequences of GLP-1 and GLP-2.Graeme Bell and colleaguesUnveiled the genetic precursor of GLP-1.
1987 Demonstration that truncated GLP-1 (7-36) amide is a potent stimulator of insulin secretion.Jens Juul Holst, Joel Habener, and Svetlana MojsovIdentified the biologically active form of GLP-1 and its primary incretin function.
Late 1980s/Early 1990s Characterization of additional physiological effects of GLP-1, including inhibition of glucagon secretion, delayed gastric emptying, and appetite suppression.Various research groupsEstablished the pleiotropic nature of GLP-1's metabolic actions.

Evolutionary Conservation and Comparative Physiology of GLP-1 Systems

The GLP-1 signaling system is highly conserved across a wide range of species, underscoring its fundamental physiological importance. The amino acid sequence of GLP-1 itself is remarkably similar among mammals. nih.gov This high degree of conservation extends to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor that mediates the peptide's effects. nih.govscialert.net

Studies have shown that the genes for proglucagon and its derived peptides, including GLP-1, as well as their receptors, arose from gene duplication events early in vertebrate evolution. frontiersin.orgbioscientifica.com While the core functions of GLP-1 in regulating glucose homeostasis and appetite are broadly conserved, there are some interesting variations across different animal groups. For instance, in some teleost fish, which have lost the GLP-1 receptor gene, GLP-1 can paradoxically promote glucose production by acting on the glucagon receptor. frontiersin.org

The comparative physiology of incretins reveals that while both GIP and GLP-1 are present in many species, their relative importance can differ. In mammals, both play significant roles, but the insulinotropic action of GIP is often blunted in states of hyperglycemia, whereas the effect of GLP-1 is preserved.

Amino Acid Sequence Alignment of GLP-1 Across Various Species
SpeciesGLP-1 (7-36) Amide Sequence
Human H-A-E-G-T-F-T-S-D-V-S-S-Y-L-E-G-Q-A-A-K-E-F-I-A-W-L-V-K-G-R-G-NH2
Mouse H-A-E-G-T-F-T-S-D-V-S-S-Y-L-E-G-Q-A-A-K-E-F-I-A-W-L-V-K-G-R-G-NH2
Rat H-A-E-G-T-F-T-S-D-V-S-S-Y-L-E-G-Q-A-A-K-E-F-I-A-W-L-V-K-G-R-G-NH2
Bovine H-A-E-G-T-F-T-S-D-V-S-S-Y-L-E-G-Q-A-A-K-E-F-I-A-W-L-V-K-G-R-G-NH2
Canine H-A-E-G-T-F-T-S-D-V-S-S-Y-L-E-G-Q-A-A-K-E-F-I-A-W-L-V-K-G-R-G-NH2

This table illustrates the remarkable 100% conservation of the GLP-1 (7-36) amide sequence among these mammalian species.

Overview of Endogenous GLP-1 Significance in Mammalian Physiology

Endogenous GLP-1 plays a pivotal role in maintaining metabolic health through its coordinated actions on multiple organ systems. bohrium.com Its significance can be understood through its primary physiological effects:

Glucose Homeostasis: GLP-1 is a key regulator of blood glucose levels. nih.gov Upon nutrient intake, GLP-1 is released and stimulates the pancreatic beta-cells to secrete insulin in a glucose-dependent manner. This means that GLP-1's insulin-promoting effect is more pronounced when blood glucose is high, reducing the risk of hypoglycemia. nih.gov Simultaneously, GLP-1 suppresses the secretion of glucagon from pancreatic alpha-cells, which in turn decreases hepatic glucose production. mdpi.com Furthermore, by slowing gastric emptying, GLP-1 helps to moderate the rate at which glucose from a meal enters the bloodstream. diabetesjournals.org

Appetite and Food Intake Regulation: GLP-1 acts as a satiety signal, contributing to the feeling of fullness and reducing food intake. bioscientifica.com It exerts these effects through direct actions on the brain, particularly in areas of the hypothalamus and brainstem that control appetite. diabetesjournals.org Peripheral GLP-1 can also signal to the brain via the vagus nerve. Studies have consistently shown that administration of GLP-1 reduces hunger and energy intake in humans. nih.govphysiology.org

Cardiovascular Effects: A growing body of research has highlighted the beneficial effects of endogenous GLP-1 on the cardiovascular system. GLP-1 receptors are expressed in the heart and blood vessels. e-enm.org Endogenous GLP-1 signaling has been shown to contribute to blood pressure control. ahajournals.org Preclinical studies have demonstrated that GLP-1 can have protective effects on the heart, including improving cardiac function after ischemia. frontiersin.org

Summary of Key Physiological Effects of Endogenous GLP-1
Physiological SystemPrimary Effect of GLP-1Mechanism of Action
Pancreas Insulin Secretion (glucose-dependent)Direct stimulation of GLP-1 receptors on beta-cells.
Glucagon SecretionInhibition of alpha-cell secretion.
Stomach Gastric EmptyingSlows the rate of nutrient delivery to the small intestine.
Brain Appetite and Food IntakeActs on hypothalamic and brainstem centers to promote satiety.
Cardiovascular System Blood PressureContributes to vasodilation and natriuresis.
Cardioprotection Potential direct effects on cardiomyocytes and blood vessels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C149H226N40O45 B1612368 Glucagon-like peptide 1 CAS No. 89750-14-1

Properties

CAS No.

89750-14-1

Molecular Formula

C149H226N40O45

Molecular Weight

3297.6 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

sequence

HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR

Synonyms

GLP-I (1-37)
glucagon-like peptide 1 (1-37)
glucagon-like peptide I (1-37)
proglucagon (72-108)

Origin of Product

United States

Molecular and Cellular Biology of Endogenous Glucagon Like Peptide 1

Gene Structure and Transcriptional Regulation of Proglucagon

The production of GLP-1 begins with the transcription of the proglucagon gene (GCG). nih.govnih.gov This gene is not only expressed in the L-cells of the distal ileum and large intestine but also in the alpha cells of the pancreas and specific neurons within the brainstem. nih.govglucagon.com The regulation of its transcription is a complex process involving a promoter region and several enhancer elements, ensuring cell-type-specific expression. bioscientifica.com

Key regulatory elements in the proglucagon gene promoter include:

G1: A minimum promoter region essential for basal transcription. bioscientifica.com

G2, G3, G4, G5: Enhancer elements that modulate the rate of transcription in response to various signals. bioscientifica.com

Transcription of the proglucagon gene is influenced by a variety of factors, including nutrients, hormones, and transcription factors. The cAMP signaling pathway, for instance, plays a significant role in activating proglucagon gene expression through the cAMP-response element (CRE) in the promoter. bioscientifica.comnih.gov Additionally, homeodomain protein transcription factors are crucial for directing the tissue-specific expression of the gene. nih.gov The Wnt signaling pathway has also been identified as a regulator of intestinal proglucagon gene expression. bioscientifica.com

Table 1: Key Regulators of Proglucagon Gene Transcription

Regulator Type Specific Examples Function
Promoter/Enhancer Elements G1, G2, G3, G4, G5 Control the initiation and rate of gene transcription. bioscientifica.com
Signaling Pathways cAMP Pathway, Wnt Pathway Mediate cellular responses to external stimuli to modulate gene expression. bioscientifica.comnih.gov
Transcription Factors Homeodomain proteins, ATF3 Bind to specific DNA sequences to control the rate of transcription. nih.govnih.gov

Post-Translational Processing and Biosynthesis of GLP-1 Peptides in L-cells and Brainstem Neurons

Following the transcription of the proglucagon gene and translation of its mRNA, the resulting proglucagon prohormone undergoes tissue-specific post-translational processing. frontiersin.orgresearchgate.net This differential cleavage is critical as it gives rise to different peptide hormones in different cell types.

In the enteroendocrine L-cells of the intestine and specific neurons of the brainstem, the prohormone convertase 1/3 (PC1/3) is the key enzyme responsible for processing proglucagon. researchgate.netbioscientifica.com This enzymatic action leads to the production of several peptides, including GLP-1, GLP-2, glicentin, and oxyntomodulin. researchgate.netresearchgate.net In contrast, in the alpha cells of the pancreas, prohormone convertase 2 (PC2) cleaves proglucagon to produce glucagon (B607659), glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment. researchgate.netbioscientifica.com

The initial product of proglucagon processing that leads to GLP-1 is GLP-1 (1-37). wikipedia.org This precursor is then further processed to generate the two primary biologically active forms. wikipedia.org

Structural Characteristics and Conformation of Active GLP-1 Forms (e.g., GLP-1 (7-36) amide and GLP-1 (7-37))

The two main biologically active forms of GLP-1 are GLP-1 (7-36) amide and GLP-1 (7-37). wikipedia.org These are 30- and 31-amino-acid long peptides, respectively. wikipedia.org The numerical designation indicates that they are derived from amino acids 7 through 36 or 37 of the original GLP-1 (1-37) peptide. The "amide" designation for GLP-1 (7-36) signifies a post-translational modification at the C-terminus, which is crucial for its biological activity. wikipedia.org

Nuclear Magnetic Resonance (NMR) studies have revealed that the structure of active GLP-1 is not random. It adopts a specific conformation, particularly in a membrane-like environment, which is relevant for its interaction with its receptor. The active forms of GLP-1 possess two alpha-helical domains, from amino acid positions 13–20 and 24–35, which are separated by a linker region. wikipedia.orgnih.gov The N-terminal region, particularly the histidine at position 7, is critical for its insulinotropic activity. nih.govnih.gov

Table 2: Structural Features of Active GLP-1 Forms

Feature Description
Primary Structure 30 or 31 amino acid peptide chain. wikipedia.org
Active Forms GLP-1 (7-36) amide and GLP-1 (7-37). wikipedia.org
Secondary Structure Two α-helices (residues 13-20 and 24-35) separated by a linker. wikipedia.orgnih.gov
Key Residues N-terminal Histidine at position 7 is crucial for activity. nih.govnih.gov

Mechanisms of GLP-1 Secretion from Enteroendocrine L-cells: Nutrient Sensing and Regulatory Pathways

The secretion of GLP-1 from intestinal L-cells is a complex process primarily triggered by the ingestion of nutrients. diabetesjournals.org L-cells are equipped with a variety of receptors and transporters that can sense the presence of carbohydrates, fats, and proteins in the intestinal lumen. nih.govnih.gov

Nutrient Sensing Pathways:

Carbohydrates: Glucose stimulates GLP-1 secretion through several mechanisms. The sodium-glucose cotransporter 1 (SGLT1) mediates the uptake of glucose along with sodium ions, leading to membrane depolarization and subsequent calcium influx, which triggers GLP-1 release. nih.govnih.gov Additionally, the metabolism of glucose within the L-cell can lead to the closure of ATP-sensitive potassium (KATP) channels, also resulting in membrane depolarization. diabetesjournals.orgnih.gov

Fats: Long-chain fatty acids are potent stimulators of GLP-1 secretion. diabetesjournals.org They act through G protein-coupled receptors, such as GPR40 (also known as FFA1) and GPR120, to increase intracellular calcium levels and promote GLP-1 release. ferfitdietetics.com.audiabetesjournals.org

Proteins: The breakdown products of proteins, such as peptides and amino acids, also stimulate GLP-1 secretion. diabetesjournals.org The peptide transporter 1 (PepT1) and the calcium-sensing receptor (CaSR) are implicated in mediating these effects. nih.gov

Regulatory Pathways:

Beyond direct nutrient sensing, GLP-1 secretion is also modulated by neural and endocrine signals. The release of GLP-1 occurs in a biphasic pattern after a meal. An early phase, within 15-30 minutes, is thought to be mediated by a proximal-distal neuroendocrine loop, where nutrients in the upper gut trigger signals that stimulate GLP-1 release from L-cells further down in the ileum and colon. researchgate.netdiabetesjournals.org A later phase is due to the direct contact of nutrients with the L-cells. diabetesjournals.org

Hormones such as gastrin-releasing peptide (GRP) and acetylcholine (B1216132) can also stimulate GLP-1 secretion. researchgate.netoup.com

Table 3: Mechanisms of GLP-1 Secretion

Stimulus Sensing Mechanism/Receptor Key Signaling Events
Carbohydrates (Glucose) SGLT1, KATP channels Membrane depolarization, Calcium influx. diabetesjournals.orgnih.govnih.gov
Fats (Fatty Acids) GPR40, GPR120 Increased intracellular calcium. ferfitdietetics.com.audiabetesjournals.org
Proteins (Peptides, Amino Acids) PepT1, CaSR Stimulation of secretion. nih.gov
Neural/Hormonal GRP receptors, Muscarinic receptors Activation of intracellular signaling cascades. researchgate.netoup.com

Glucagon Like Peptide 1 Receptor Glp 1r Biology and Intracellular Signaling

Molecular Architecture and Ligand Binding Specificity of GLP-1R

The GLP-1R is a transmembrane protein characterized by seven alpha-helical domains that span the cell membrane, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.org It is a member of the secretin-like receptor family. The receptor is composed of two primary domains: an extracellular domain (ECD) that binds to the C-terminal helix of GLP-1, and a transmembrane domain (TMD) that interacts with the N-terminal region of GLP-1. wikipedia.orgmdpi.com

Ligand Binding:

The binding of ligands to GLP-1R is a two-step process. mdpi.com

The C-terminal α-helix of the peptide ligand first binds to the extracellular domain. mdpi.com

This initial interaction allows the N-terminal of the peptide to bind to the transmembrane domain's ligand-binding pocket, which in turn activates the receptor and initiates downstream signaling. mdpi.com

High-affinity binding of GLP-1 requires interaction with both the N-terminus of the receptor and other sites, including charged residues at the extracellular boundary of the second and fourth transmembrane helices. oup.com While the N-terminal domain is critical for GLP-1 binding, full-length GLP-1R is necessary for high-affinity binding. oup.com

The endogenous ligands for GLP-1R are GLP-1 (7-36) and GLP-1 (7-37), which are produced from the post-translational processing of proglucagon. mdpi.com Exendin-4, a peptide originally found in the venom of the Gila monster, is a potent agonist of the GLP-1R. nih.govmdpi.com In contrast, truncated antagonist analogs like exendin 9-39 may only interact with the receptor's N-terminus. oup.com

Tissue and Cellular Distribution of GLP-1R in Non-Clinical Contexts

The GLP-1R is expressed in a variety of tissues throughout the body. The highest expression levels are found in the pancreas and lungs, with lower levels in the stomach, intestines, kidneys, heart, and brain. oup.com

Tissue/OrganCellular Localization
Pancreas Predominantly in β-cells, with weaker expression in acinar cells. novonordisk.comnih.gov
Kidney Exclusively in smooth muscle cells in the walls of arteries and arterioles. novonordisk.comoup.com
Lung Exclusively in smooth muscle cells in the walls of arteries and arterioles. novonordisk.com
Heart Myocytes of the sinoatrial node. novonordisk.comoup.com
Gastrointestinal Tract Highest expression in Brunner's gland in the duodenum; lower levels in parietal cells, smooth muscle cells of the muscularis externa in the stomach, and myenteric plexus neurons. novonordisk.comoup.com
Brain Neurons. wikipedia.org

There is some debate regarding the expression of GLP-1R in pancreatic α-cells. glucagon.com While some studies have not detected GLP-1R expression in α-cells, others have found it in a subpopulation of these cells. glucagon.com Notably, GLP-1R is not found in the liver and thyroid in primates. novonordisk.comoup.com

Canonical Intracellular Signaling Cascades Activated by GLP-1R (e.g., Gαs/cAMP/PKA Pathway)

Upon ligand binding, the GLP-1R primarily signals through the Gαs protein subunit. nih.govfrontiersin.org This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). wikipedia.orgnih.gov The rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.govnih.govfrontiersin.org

The Gαs/cAMP/PKA Pathway:

Activation: GLP-1 binding to its receptor activates the Gαs subunit. frontiersin.org

cAMP Production: The activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. wikipedia.orgnih.gov

PKA and Epac Activation: The elevated cAMP levels activate PKA and Epac2. nih.govnih.gov

Cellular Response: In pancreatic β-cells, this cascade enhances glucose-stimulated insulin (B600854) secretion. wikipedia.orgresearchgate.net PKA and Epac2 promote insulin exocytosis and contribute to the survival and proliferation of β-cells. wikipedia.orgnih.gov

This canonical pathway is crucial for the insulinotropic effects of GLP-1, promoting insulin synthesis and secretion in a glucose-dependent manner. researchgate.netresearchgate.net

Non-Canonical and G-Protein-Independent Signaling Pathways of GLP-1R

While the Gαs/cAMP pathway is the predominant signaling route, the GLP-1R can also couple to other G proteins, including Gαi, Gαq, Gαo, and Gα11. mdpi.comencyclopedia.pub

Gαq Pathway: The Gαq pathway is initiated by the coupling of phospholipase-C (PLC), which converts phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate 3 (IP3) and diacylglycerol (DAG). mdpi.comencyclopedia.pub This leads to the activation of protein kinase C (PKC) and an influx of intracellular Ca2+. mdpi.comencyclopedia.pub

β-arrestin Signaling: Following activation, the GLP-1R is phosphorylated at its C-terminal, which recruits β-arrestins. mdpi.comencyclopedia.pub β-arrestin-1 can mediate the phosphorylation of CREB and ERK1/2, which in turn inhibits cell apoptosis. mdpi.comencyclopedia.pub β-arrestin-2 plays a role as an insulin regulator. mdpi.comencyclopedia.pub

These alternative signaling pathways contribute to the diverse physiological effects of GLP-1R activation beyond glucose control.

Regulation of GLP-1R Expression, Desensitization, and Internalization Mechanisms

The expression and activity of GLP-1R are tightly regulated.

Regulation of Expression:

Hyperglycemia: Chronic high blood sugar levels can decrease the expression of GLP-1R. diabetesjournals.org

Glucose and Dexamethasone: In pancreatic islets, GLP-1R expression is negatively regulated by glucose and dexamethasone. glucagon.com

High-Fat Diet: A high-fat diet has been shown to reduce GLP-1R expression in the hindbrain of rats. glucagon.com

Desensitization and Internalization:

Upon agonist binding, GLP-1R undergoes homologous desensitization, a process that reduces the receptor's response to further stimulation. This process is dependent on the phosphorylation of the receptor's carboxyl tail at three specific serine doublets (positions 441/442, 444/445, and 451/452). nih.govscispace.com The extent of desensitization is correlated with the number of phosphorylated sites. nih.govscispace.com

Internalization of the receptor-ligand complex is also dependent on these phosphorylation sites. nih.govscispace.com The internalized receptor can continue to generate cAMP from endosomes, suggesting a role for endosomal signaling. doaj.org The trafficking of the GLP-1R after internalization can be ligand-specific, with some ligands promoting recycling back to the cell surface while others lead to degradation. mdpi.comnih.gov

Endogenous Physiological Roles of Glucagon Like Peptide 1 in Mammalian Systems Preclinical Focus

Pancreatic Alpha- and Beta-Cell Regulation by GLP-1

GLP-1 exerts profound regulatory effects on the endocrine pancreas, specifically targeting the function of both beta-cells and alpha-cells to maintain glucose homeostasis. nih.gov These actions are crucial for the appropriate hormonal response to nutrient intake.

GLP-1 Mediated Augmentation of Glucose-Stimulated Insulin (B600854) Secretion

A primary and well-established role of GLP-1 is its potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. nih.govnih.gov This effect is strictly glucose-dependent, meaning GLP-1 has minimal to no effect on insulin release during periods of low blood glucose, thereby reducing the risk of hypoglycemia. nih.govpancreapedia.org The binding of GLP-1 to its G protein-coupled receptor (GLP-1R) on the beta-cell surface initiates a cascade of intracellular signaling events. oup.com This activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.gov

The rise in cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac) pathways. nih.govnih.gov Both pathways converge to amplify the effects of glucose on insulin secretion. nih.gov

Key mechanisms by which GLP-1 augments GSIS include:

Modulation of Ion Channels: GLP-1 signaling, through PKA and Epac, leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. nih.govresearchgate.net This depolarization, in turn, activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium. nih.govresearchgate.net GLP-1 further potentiates this calcium influx by enhancing the activity of VDCCs. researchgate.net

Mobilization of Intracellular Calcium: The Epac pathway can also stimulate the release of calcium from intracellular stores within the endoplasmic reticulum, further contributing to the rise in cytosolic calcium concentration. nih.gov

Enhanced Exocytosis: The elevated intracellular calcium levels are the primary trigger for the exocytosis of insulin-containing granules from the beta-cell. researchgate.net

Preclinical studies in rodent models and isolated pancreatic islets have been instrumental in dissecting these mechanisms. For instance, research in rat insulinoma cell lines demonstrated that GLP-1 directly stimulates cAMP accumulation, insulin gene expression, and glucose-dependent insulin secretion. jci.org Furthermore, studies in mice lacking the GLP-1 receptor (Glp1r-/- mice) exhibit impaired oral glucose tolerance and reduced insulin levels following glucose stimulation, confirming the essential role of endogenous GLP-1 in this process. jci.org

Suppression of Glucagon (B607659) Secretion by Endogenous GLP-1

In addition to its effects on beta-cells, GLP-1 plays a crucial role in regulating glucagon secretion from pancreatic alpha-cells. nih.gov Under conditions of normal or elevated blood glucose, GLP-1 acts to suppress glucagon release, which in turn reduces hepatic glucose production. nih.govresearchgate.net This action complements its insulinotropic effect to control postprandial glucose excursions. physiology.org

The precise mechanisms underlying GLP-1-mediated glucagon suppression have been a subject of debate, with evidence supporting both direct and indirect pathways.

Direct Action on Alpha-Cells: While some earlier studies reported low or no expression of GLP-1 receptors on alpha-cells, more recent work has provided evidence for their presence, suggesting a direct regulatory role. nih.govnih.gov Studies in isolated human and mouse islets indicate that GLP-1 can directly inhibit glucagon secretion, and this effect is dependent on PKA activation and subsequent inhibition of P/Q-type calcium channels. researchgate.netnih.gov

Indirect Action via Paracrine Signaling: A significant portion of GLP-1's glucagonostatic effect is believed to be mediated indirectly through the stimulation of other islet hormones. nih.gov GLP-1 enhances the secretion of insulin from beta-cells and somatostatin (B550006) from delta-cells. nih.govfrontiersin.org Both insulin and somatostatin are known to be potent inhibitors of glucagon secretion from alpha-cells. nih.govfrontiersin.org Preclinical evidence from experiments using somatostatin receptor antagonists in mice suggests that the inhibitory effect of GLP-1 on alpha-cells is partially mediated by somatostatin. frontiersin.org

Interestingly, the effect of GLP-1 on glucagon secretion appears to be bidirectional and dependent on the prevailing glucose concentration. nih.gov While it suppresses glucagon release during hyperglycemia, some preclinical studies suggest it may stimulate glucagon secretion during hypoglycemia, although this is not fully established. nih.govnih.gov

Effects on Pancreatic Islet Cell Proliferation and Apoptosis in Preclinical Models

Beyond its acute effects on hormone secretion, GLP-1 has been shown in numerous preclinical models to have long-term beneficial effects on pancreatic islet health by promoting cell proliferation and inhibiting apoptosis (programmed cell death). oup.comresearchgate.net These actions suggest a role for GLP-1 in the maintenance and potential expansion of beta-cell mass. nih.gov

Stimulation of Proliferation: Administration of GLP-1 or its long-acting analogs in rodent models of diabetes has been demonstrated to increase beta-cell proliferation. nih.govdiabetesjournals.org For example, a study in Zucker diabetic rats showed that a two-day infusion of GLP-1 led to increased proliferation of both endocrine and exocrine pancreatic cells. nih.gov The signaling pathways involved are complex but appear to involve the activation of PKA, Akt, and other downstream mediators that promote cell growth. oup.com GLP-1 receptor activation can also enhance the expression of important beta-cell transcription factors like PDX-1, which is crucial for beta-cell development and function. oup.com

Inhibition of Apoptosis: GLP-1 has demonstrated potent anti-apoptotic effects in various preclinical settings. oup.com In vitro studies using rodent and human islet cells have shown that GLP-1 can protect beta-cells from death induced by various stressors such as cytokines, fatty acids, and oxidative stress. oup.comspandidos-publications.com In vivo, GLP-1 treatment in diabetic rats was associated with a significant reduction in apoptotic cells within the islets. nih.gov This protective effect is largely mediated through the PKA and Akt signaling pathways, which activate pro-survival proteins and inhibit pro-apoptotic factors like caspase-3. oup.comnih.gov

It is important to note that while these preclinical findings are promising, directly quantifying changes in beta-cell mass in humans remains challenging. nih.gov

Gastrointestinal Tract Regulation by GLP-1

Modulation of Gastric Emptying Rate

One of the most pronounced effects of GLP-1 on the gastrointestinal tract is the inhibition of gastric emptying. nih.govnih.gov By slowing the rate at which chyme is released from the stomach into the duodenum, GLP-1 helps to regulate the entry of nutrients into the small intestine. nih.gov This, in turn, delays their absorption and contributes to the control of postprandial glucose levels. nih.gov

The mechanisms through which GLP-1 modulates gastric emptying are thought to involve both central and peripheral pathways. oup.com It is believed to act on GLP-1 receptors located on vagal afferent nerves that relay sensory information to the brainstem, as well as potentially acting on receptors within the central nervous system itself. nih.govoup.com This neural signaling results in several motor changes in the stomach, including:

Relaxation of the proximal stomach (fundus) oup.com

Inhibition of antral contractions oup.com

Increased pyloric tone oup.com

Influence on Intestinal Motility and Nutrient Absorption

Beyond its effects on the stomach, GLP-1 also influences the motility of the small intestine. nih.gov Preclinical studies in mice have shown that exogenous GLP-1 can inhibit both fasting and fed patterns of small bowel motility in a dose-dependent manner. nih.gov This is manifested as a reduction in the frequency and amplitude of intestinal contractions. mdpi.com

This slowing of intestinal transit, combined with the delayed gastric emptying, serves to prolong the time nutrients spend in the gut. mdpi.com This extended transit time can contribute to a more efficient and sustained absorption of nutrients. researchgate.net The "ileal brake" concept posits that this slowing of motility is a key feedback mechanism to optimize nutrient absorption. mdpi.com The inhibition of small intestinal motility by GLP-1 is thought to be mediated, at least in part, by the local production of nitric oxide. oup.com

Recent preclinical and clinical evidence suggests that this modulation of intestinal motor function is a significant mechanism by which GLP-1 receptor agonists can attenuate postprandial glycemia. diabetesjournals.org

Enteroendocrine Cell Crosstalk and GLP-1 Release Regulation

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone primarily synthesized and secreted by enteroendocrine L-cells, which are predominantly located in the ileum and colon. researchgate.net The release of GLP-1 is a complex process regulated by a variety of stimuli, including nutrients, neural signals, and hormonal factors, involving intricate crosstalk between different cell types within the gut.

The primary physiological stimulus for GLP-1 secretion is the ingestion of nutrients. researchgate.net This results in a biphasic release pattern: an initial rapid rise within 15-30 minutes of a meal, followed by a more sustained second peak 90-120 minutes later. researchgate.net The early phase is thought to be mediated by a proximal-distal neuroendocrine loop. researchgate.netdiabetesjournals.org Nutrients in the upper gastrointestinal tract, such as the duodenum, stimulate the release of other hormones, like glucose-dependent insulinotropic polypeptide (GIP) from K-cells. researchgate.netdiabetesjournals.org In rodents, GIP can then activate vagal afferent nerves, which in turn signal through vagal efferents and enteric neurons to stimulate GLP-1 release from L-cells further down the intestine. researchgate.netdiabetesjournals.org This neural pathway involves neurotransmitters such as acetylcholine (B1216132) and gastrin-releasing peptide. diabetesjournals.org

The later phase of GLP-1 secretion is believed to be a result of the direct interaction of nutrients with the L-cells themselves as the chyme transits through the distal small intestine and colon. researchgate.net L-cells are "open-type" enteroendocrine cells, meaning their apical surface is in direct contact with the gut lumen, allowing them to directly sense the chemical and mechanical properties of ingested food. nih.govelifesciences.org

Key Nutrient-Sensing Mechanisms in L-cells:

Nutrient ClassSensing MechanismKey Receptors/Transporters
Carbohydrates Electrogenic transport leading to membrane depolarization.SGLT1 (Sodium-glucose cotransporter 1)
Proteins/Amino Acids Electrogenic transport and specific G-protein coupled receptors.SLC38A2 (for glutamine), CaSR (Calcium-sensing receptor), GPRC6A
Fats Activation of specific G-protein coupled receptors.GPR40, GPR119, GPR120, TGR5 (for bile acids)
Short-Chain Fatty Acids Activation of free fatty acid receptors.FFAR2, FFAR3

This table summarizes key nutrient-sensing mechanisms in L-cells based on preclinical studies.

Different macronutrients trigger GLP-1 release through distinct molecular pathways. Glucose and certain amino acids can be taken up by electrogenic transporters, leading to membrane depolarization and subsequent hormone secretion. nih.govfrontiersin.org For instance, glutamine has been shown to be a potent trigger of GLP-1 release in vitro. frontiersin.org Fatty acids, on the other hand, primarily act through G-protein coupled receptors (GPCRs) like GPR40 and GPR120. diabetesjournals.org Bile acids, which are released to aid in fat digestion, also stimulate GLP-1 secretion by activating the TGR5 receptor on L-cells. nih.gov

Beyond direct nutrient sensing, L-cell function is also modulated by other factors. Hormones involved in energy homeostasis, such as leptin, have been implicated in the regulation of GLP-1 release. diabetesjournals.org There is also evidence for autocrine feedback, where GLP-1 itself can influence its own secretion from L-cells. portlandpress.com Furthermore, mechanical stimuli from the movement of chyme in the intestinal lumen are also thought to play a role in regulating GLP-1 production. elifesciences.org

Central Nervous System Actions of Endogenous GLP-1

Endogenous GLP-1 produced in the central nervous system (CNS) and the periphery plays a crucial role in regulating various brain functions, particularly those related to appetite, neuroprotection, and cognition.

Neuroanatomical Distribution of GLP-1R in Brain Regions

The physiological effects of GLP-1 in the brain are mediated by the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The distribution of GLP-1R is widespread throughout the mammalian brain, with notable concentrations in regions critical for metabolic control, feeding behavior, and other neurological functions. oup.com

In rodent models, the highest density of GLP-1R immunoreactivity is found in the circumventricular organs, such as the area postrema (AP), subfornical organ (SFO), and organum vasculosum laminae terminalis (OVLT). nih.govnih.gov These regions have a permeable blood-brain barrier, suggesting they are key sites where peripheral GLP-1 can directly influence CNS function. nih.govnih.gov

Significant GLP-1R expression is also consistently observed in several hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedial nucleus (DMH). nih.govresearchgate.netnih.gov These hypothalamic regions are well-established centers for the regulation of energy homeostasis and food intake. nih.gov

Other brain areas with notable GLP-1R presence in preclinical models include:

Brainstem: Nucleus of the solitary tract (NTS). nih.govresearchgate.net

Limbic System: Septal nucleus, amygdala, and hippocampus. oup.comnih.gov

Telencephalon: Olfactory bulb and nucleus accumbens. dtu.dk

Cerebellum: While some studies report GLP-1R in the cerebellum, others suggest its absence in this region in humans. nih.govresearchgate.net

Ultrastructural studies in rats have revealed that GLP-1R is located on the cell membranes of neuronal cell bodies (perikarya) and dendrites. nih.gov Interestingly, GLP-1R has also been found on axon varicosities and terminals, suggesting a role for presynaptic modulation of neurotransmitter release. nih.gov

Regulation of Appetite and Satiety Pathways in Animal Models

Endogenous GLP-1 is a physiological regulator of appetite and plays a significant role in promoting satiety and reducing food intake. oup.com These effects are mediated through the activation of GLP-1Rs in key brain regions involved in feeding behavior.

Animal studies have demonstrated that direct administration of GLP-1 or GLP-1R agonists into the brain reduces food intake, while blocking central GLP-1Rs with antagonists can increase food consumption in satiated animals. nih.govgutnliver.org This indicates a tonic, physiological role for endogenous brain-derived GLP-1 in appetite control.

The hypothalamus is a primary site for the anorectic effects of GLP-1. Within the arcuate nucleus (ARC), GLP-1 has been shown to:

Directly activate anorexigenic pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons. nih.govnews-medical.net

Indirectly inhibit orexigenic neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, likely via GABAergic signaling. nih.govnews-medical.net

Activation of POMC/CART neurons and inhibition of NPY/AgRP neurons collectively leads to a reduction in hunger signals. news-medical.net

The paraventricular nucleus (PVN) of the hypothalamus is another important target for GLP-1-mediated satiety. nih.gov GLP-1 neurons originating in the NTS project to the PVN, and direct injection of GLP-1 into the PVN has been shown to decrease food intake. nih.gov

Recent research also points to the involvement of other brain regions in GLP-1-induced satiety. GLP-1R-expressing neurons in the dorsomedial hypothalamus (DMH) have been identified as key players in encoding pre-ingestive satiation, the feeling of fullness that occurs even before significant nutrient absorption. researchgate.net The lateral septum is another area where GLP-1R activation has been shown to reduce food intake. e-dmj.org

The gut-brain axis is also critically involved. Gut-derived GLP-1 can influence appetite by acting on vagal afferent neurons that project to the NTS in the brainstem. oup.com This peripheral signal is then relayed to higher brain centers, including the hypothalamus, to modulate feeding behavior.

Neuroprotective Effects and Neurogenesis in Preclinical Studies

Beyond its metabolic roles, endogenous GLP-1 signaling has demonstrated significant neuroprotective and neurogenic properties in a variety of preclinical models of neurological disorders.

In animal models of Alzheimer's disease, activation of GLP-1R has been shown to exert several beneficial effects:

Improved Learning and Memory: GLP-1R agonists have been found to enhance performance in cognitive tasks such as the Morris water maze. mdpi.comfrontiersin.org

Reduced Amyloid-beta (Aβ) Deposition: Studies have shown that GLP-1R activation can decrease the accumulation of Aβ plaques, a key pathological hallmark of Alzheimer's disease. frontiersin.org

Decreased Tau Hyperphosphorylation: GLP-1 signaling can reduce the hyperphosphorylation of tau protein, another critical factor in the formation of neurofibrillary tangles. mdpi.comfrontiersin.org

Enhanced Synaptic Plasticity and Neuronal Survival: GLP-1 has been shown to promote the survival of neurons and improve synaptic function. mdpi.com

The mechanisms underlying these neuroprotective effects are multifaceted and are thought to involve the activation of pro-survival signaling pathways such as the PI3K/Akt pathway, which in turn can inhibit GSK3β, a kinase implicated in both Aβ production and tau phosphorylation. frontiersin.org

Furthermore, GLP-1 signaling has been linked to the promotion of neurogenesis, the process of generating new neurons. frontiersin.org In rodent studies, GLP-1R activation has been shown to stimulate the proliferation of neural stem cells. frontiersin.org This suggests that endogenous GLP-1 may play a role in brain repair and plasticity.

Influence on Reward Pathways and Cognitive Functions in Animal Models

In addition to its homeostatic control of feeding, GLP-1 signaling also influences the hedonic aspects of food intake by modulating the brain's reward pathways. GLP-1Rs are expressed in key areas of the mesolimbic dopamine (B1211576) system, including the ventral tegmental area (VTA) and the nucleus accumbens, which are central to reward processing. jci.org Preclinical studies suggest that GLP-1 can attenuate the rewarding properties of palatable food, potentially by modulating dopamine signaling in these regions.

Beyond reward, GLP-1 signaling has been shown to have a broader impact on cognitive functions in animal models. uq.edu.au Preclinical research has demonstrated that GLP-1R agonists can improve various domains of cognition, including:

Learning and Memory: As mentioned in the context of neuroprotection, GLP-1 has been consistently shown to enhance spatial learning and memory in various animal models. uq.edu.au

Executive Function: Some studies suggest that GLP-1R activation may also positively impact executive functions. uq.edu.au

Recognition Memory: Improvements in recognition memory have also been observed following the administration of GLP-1R agonists in preclinical studies. uq.edu.au

These cognitive-enhancing effects are likely mediated through a combination of mechanisms, including the neuroprotective actions described previously, as well as direct effects on synaptic plasticity and neuronal signaling in brain regions critical for cognition, such as the hippocampus and cortex. mdpi.com

Cardiovascular System Implications of Endogenous GLP-1

Endogenous GLP-1 and its signaling pathways have been shown to exert significant and largely beneficial effects on the cardiovascular system in preclinical models. These actions are multifaceted, involving direct effects on the heart and blood vessels, as well as indirect effects mediated through improvements in metabolic parameters.

In animal models of cardiovascular disease, GLP-1 has demonstrated cardioprotective properties. nih.gov For instance, in models of myocardial infarction (heart attack), administration of GLP-1 or its long-acting analogs has been shown to:

Reduce the size of the infarct (the area of dead tissue). nih.govfrontiersin.org

Improve cardiac function and output. frontiersin.org

Decrease cardiomyocyte apoptosis (programmed cell death). nih.gov

Inhibit adverse cardiac remodeling following an ischemic event. nih.gov

These cardioprotective effects have also been observed in models of heart failure and hypertension-related cardiac dysfunction. nih.gov

The mechanisms underlying the cardiovascular benefits of GLP-1 are complex and appear to involve both GLP-1R-dependent and -independent pathways. frontiersin.orgahajournals.org GLP-1Rs have been identified in various cardiovascular tissues, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells, suggesting direct actions of the peptide. nih.gov Activation of these receptors can lead to:

Vasodilation: GLP-1 can promote the relaxation of blood vessels, which can help to lower blood pressure. ahajournals.org This effect is partly mediated by increased production of nitric oxide (NO) in endothelial cells. nih.gov

Anti-inflammatory effects: GLP-1 has been shown to reduce inflammation within the vasculature, which is a key process in the development of atherosclerosis. nih.gov

Anti-atherosclerotic effects: In mouse models of atherosclerosis, GLP-1R agonists have been found to decrease the formation of atherosclerotic plaques. mdpi.com

Interestingly, some of the cardiovascular effects of GLP-1 may be mediated by its metabolites, which can act through GLP-1R-independent mechanisms. ahajournals.orgjci.org For example, the metabolite GLP-1(28-36) has been shown to have direct cardioprotective effects that are preserved even in the absence of a functional GLP-1R. jci.org

Endogenous GLP-1 signaling also contributes to blood pressure regulation. ahajournals.org Preclinical studies suggest that GLP-1 can promote natriuresis (sodium excretion by the kidneys) and may counteract the hypertensive effects of angiotensin II. ahajournals.org

Direct Effects on Cardiomyocytes and Cardiac Function in Animal Models

The presence of high-affinity GLP-1 receptors (GLP-1R) in the heart of both human and animal models suggests a direct role for GLP-1 in cardiovascular regulation. nih.gov These receptors have been specifically located in cardiomyocytes, among other cardiac cell types. nih.gov Preclinical studies in murine models have shown that GLP-1 infusions can lead to dose-dependent inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) effects. nih.gov However, the direct nature of these effects has been a subject of debate. Some studies suggest these effects are mediated by the sympathetic nervous system, while others indicate a direct action, as they were not blocked by adrenergic antagonists like propranolol (B1214883) or phentolamine. nih.gov

Further supporting a direct cardiac role, GLP-1R knockout mice have been shown to exhibit a reduced basal heart rate and diastolic dysfunction. nih.govfrontiersin.org In vitro studies on murine cardiomyocytes have demonstrated that GLP-1 can protect these cells from apoptosis (programmed cell death) induced by various stressors. This protective effect appears to be mediated through the activation of cell survival signaling pathways, including the PI3K and ERK1/2 pathways. frontiersin.org

In canine models of pacing-induced dilated cardiomyopathy, GLP-1 infusion improved cardiac output and both systolic and diastolic function. nih.gov This was associated with increased myocardial glucose uptake through a mechanism independent of the classical insulin signaling pathway, but dependent on p38α MAP kinase and nitric oxide. nih.gov GLP-1 has also been shown to reduce lactate (B86563) and pyruvate (B1213749) concentrations in the heart, suggesting a metabolic mechanism for its cardioprotective effects. nih.gov

The cytoprotective actions of GLP-1 on cardiomyocytes are well-documented in preclinical models. oup.com Activation of the GLP-1R on cardiomyocytes enhances their survival by activating the Reperfusion Injury Salvage Kinase (RISK) pathway. oup.comelsevier.es This involves the activation of kinases such as PI3K and ERK1/2. oup.com In fact, several in vitro studies have demonstrated that GLP-1 or its agonists can preserve cardiomyocyte viability in the face of various cell death stimuli. oup.com

Table 1: Summary of Preclinical Findings on GLP-1's Direct Cardiac Effects

Animal ModelInterventionObserved EffectsProposed Mechanism(s)
MurineGLP-1 infusionDose-dependent inotropic and chronotropic effectsDirect action or sympathomimetic
GLP-1R knockout miceGenetic deletionReduced basal heart rate, diastolic dysfunctionEssential role of GLP-1R in normal cardiac function
Murine cardiomyocytes (in vitro)GLP-1 treatmentProtection from apoptosisActivation of PI3K and ERK1/2 pathways
Canine (dilated cardiomyopathy)GLP-1 infusionImproved cardiac output, systolic/diastolic function, increased myocardial glucose uptakep38α MAP kinase and NO-dependent pathways
Various in vivo modelsGLP-1/GLP-1R agonistsIncreased myocardial survivalActivation of the RISK pathway (PI3K, ERK1/2)

Vascular Endothelial Cell Regulation and Vasodilation Mechanisms

Endogenous GLP-1 plays a significant role in regulating vascular endothelial cell function and promoting vasodilation. The GLP-1 receptor is expressed in vascular endothelial and smooth muscle cells. nih.gov GLP-1 has been shown to induce vasodilation in preclinical models, and this effect is mediated through both GLP-1R-dependent and -independent pathways. physiology.org

In rodent models, GLP-1 and its agonists have been demonstrated to cause concentration-dependent relaxation of the aorta. physiology.org This vasodilatory effect is linked to the stimulation of local nitric oxide (NO) production. mdpi.com GLP-1 can increase the activity and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. encyclopedia.pub This increase in NO leads to direct vasodilation, particularly in the preglomerular arterioles, which can increase the glomerular filtration rate. encyclopedia.pub

Furthermore, GLP-1 has been shown to interfere with the signaling of vascular endothelial growth factor A (VEGFA), a potent inducer of vascular permeability and vasodilation. researchgate.net In isolated human endothelial cells, GLP-1 can reduce VEGFA-induced signaling, including the phosphorylation of key downstream molecules. researchgate.net

Preclinical studies have also highlighted the protective effects of GLP-1 receptor agonists on endothelial function. For instance, liraglutide (B1674861) was found to inhibit endothelial cell dysfunction and the expression of vascular adhesion molecules in a mouse model of atherosclerosis. physiology.org It has also been shown to restore acetylcholine-induced microvascular dilation in obese rats. mdpi.com

The mechanisms underlying GLP-1's vascular effects are multifaceted. They include the activation of protein kinase A (PKA) and Ras-related C3 botulinum toxin substrate 1 (Rac1), which enhance vascular wall integrity. mdpi.com GLP-1 can also stabilize endothelial contraction and act as a barrier in the endothelium. mdpi.com

Renal Physiology Modulation by Endogenous GLP-1

GLP-1R Expression in Renal Tissues

The expression of the GLP-1 receptor (GLP-1R) in the kidney has been a subject of extensive research, with varying findings depending on the species and detection methods used. physiology.org Studies in humans, mice, and rats have reported the presence of GLP-1R transcripts in whole kidney tissue. physiology.org However, the precise localization within the kidney has been a point of contention.

In rats, GLP-1R mRNA has been detected in the glomerulus and proximal convoluted tubules. physiology.orgphysiology.org Mouse studies have shown GLP-1R expression in glomerular capillaries and renal arteries. mdpi.comphysiology.org Immunohistochemical studies using specific antibodies have localized the GLP-1R to the preglomerular vasculature, specifically in the smooth muscle cells, in humans, monkeys, rats, and mice. physiology.org Some studies, however, did not find GLP-1R in tubular segments using this method. physiology.org

Conversely, other research using immunofluorescence staining has demonstrated widespread expression of GLP-1R in both the glomeruli and renal tubules of mice. dovepress.comnih.govresearchgate.net This includes the glomerular podocytes and renal tubular epithelium. nih.gov The expression of GLP-1R has also been confirmed in murine renal tubules in vitro. dovepress.comresearchgate.net The reasons for these discrepancies may lie in the different techniques and antibodies used across studies. physiology.org

Table 2: GLP-1R Expression in Renal Tissues of Different Species

SpeciesRenal LocationDetection MethodReference(s)
RatGlomerulus, Proximal Convoluted TubulesRT-PCR physiology.orgphysiology.org
MouseGlomerular Capillaries, Renal ArteriesIn Situ Hybridization mdpi.comphysiology.org
Human, Monkey, Rat, MousePreglomerular Vasculature (Smooth Muscle Cells)Immunohistochemistry physiology.org
MouseGlomeruli, Renal Tubules (including podocytes)Immunofluorescence dovepress.comnih.govresearchgate.net

Mechanisms of GLP-1 Influence on Glomerular Filtration and Tubular Function in Preclinical Studies

Endogenous GLP-1 exerts significant influence over glomerular filtration and tubular function, as demonstrated in numerous preclinical studies. In rodents, acute infusion of GLP-1 or its agonists leads to pronounced natriuresis (excretion of sodium in urine) and diuresis (increased urine production). physiology.org These effects are accompanied by an increase in the glomerular filtration rate (GFR) and renal plasma flow (RPF). physiology.orgphysiology.org

The natriuretic and diuretic effects of GLP-1 are, in part, mediated by its action on the proximal tubules. physiology.org GLP-1 has been shown to inhibit the sodium-hydrogen exchanger 3 (NHE3), a key transporter responsible for sodium reabsorption in the proximal tubule. encyclopedia.pubphysiology.org This inhibition is mediated through a protein kinase A (PKA)-dependent mechanism. physiology.org By reducing NHE3 activity, GLP-1 decreases the reabsorption of sodium, bicarbonate, and water in the proximal tubule. physiology.org

The effects of GLP-1 on renal hemodynamics are also crucial. The increase in GFR and RPF observed in rodents is attributed to the vasodilation of the afferent arterioles, which is dependent on nitric oxide (NO). encyclopedia.pub However, the impact on GFR can be complex. While GLP-1 can directly cause vasodilation, the decreased sodium reabsorption in the proximal tubule should theoretically lead to a decrease in GFR through the tubuloglomerular feedback mechanism. oup.com The net effect on GFR may depend on the physiological state of the animal.

In addition to its direct renal effects, GLP-1 can also indirectly influence kidney function by modulating the renin-angiotensin-aldosterone system (RAAS). mdpi.com GLP-1 has been shown to reduce circulating levels of renin and angiotensin II. encyclopedia.pub

Adipose Tissue and Energy Metabolism Regulation by Endogenous GLP-1

The regulation of BAT thermogenesis by GLP-1 is a key aspect of its role in energy expenditure. nih.gov Central administration of GLP-1 or its agonists in animal models has been shown to increase whole-body energy expenditure, an effect attributed to the activation of thermoregulatory networks that control BAT. nih.gov This process appears to be mediated through the central nervous system, specifically via the gut-brain axis involving vagal afferent neurons (VANs). nih.gov Knockdown of the GLP-1 receptor in VANs in rats attenuates the effects of GLP-1 agonists on energy expenditure and BAT thermogenesis. nih.gov

Studies in mice have shown that central GLP-1R signaling contributes to increased BAT activity, which is associated with increased expression of genes involved in thermogenesis, such as PGC1α and UCP-1. diabetesjournals.orgdiabetesjournals.org This effect is independent of changes in food intake. diabetesjournals.orgdiabetesjournals.org Interestingly, while endogenous GLP-1R signaling contributes to BAT thermogenesis, it does not seem to be essential for the normal thermogenic response to cold exposure. diabetesjournals.orgdiabetesjournals.org

GLP-1 also influences white adipose tissue (WAT). It can regulate the expression of genes involved in adipogenesis and lipolysis in differentiated human adipocytes in vitro. e-dmj.org Furthermore, GLP-1 can modulate lipid metabolism in both BAT and WAT through a brain-adipocyte axis. e-dmj.org

Bone Metabolism and Osteogenesis Regulated by GLP-1 System

The GLP-1 system has emerged as a regulator of bone metabolism and osteogenesis. Preclinical studies in rodent models have consistently shown that GLP-1 and its analogs have beneficial effects on bone, promoting bone formation while inhibiting bone resorption. frontiersin.org

GLP-1 has been shown to increase the number of osteoblasts, the cells responsible for bone formation. frontiersin.org For instance, treatment with exendin-4, a GLP-1R agonist, led to a significant increase in osteoblast numbers on the trabecular bone surface in ovariectomized rats. frontiersin.org GLP-1 also promotes the expression of genes related to bone formation, such as Runx2, a key transcription factor for osteoblast differentiation. frontiersin.org

The mechanisms underlying GLP-1's effects on bone are complex and involve multiple signaling pathways. The GLP-1 receptor is expressed on bone marrow stromal cells (BMSCs), which are precursors to osteoblasts. medicalindependent.ie GLP-1 has been shown to promote the osteogenic differentiation of BMSCs while inhibiting their differentiation into adipocytes. frontiersin.org This effect is mediated in part by the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. frontiersin.orgfrontiersin.org The Wnt signaling pathway, another critical pathway in bone formation, may also be involved. frontiersin.org

Furthermore, GLP-1 may indirectly affect bone metabolism by improving glycemic control. frontiersin.orgfrontiersin.org Hyperglycemia is known to be detrimental to bone health. frontiersin.orgfrontiersin.org By stimulating insulin secretion and inhibiting glucagon, GLP-1 helps maintain normal glucose levels, which can in turn support bone formation. frontiersin.orgfrontiersin.org

Hepatic Glycogenolysis and Gluconeogenesis Modulation by GLP-1

Glucagon-like peptide-1 (GLP-1) plays a significant, albeit complex, role in regulating hepatic glucose production, thereby influencing systemic glucose homeostasis. Its modulatory effects on hepatic glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) are mediated through both indirect and direct pathways. The majority of GLP-1's influence on the liver is traditionally considered indirect, occurring via its well-established actions on the pancreas and potentially the central nervous system. nih.govphysiology.orgglucagon.com However, a growing body of preclinical evidence supports a direct role for GLP-1 in modulating hepatocyte function. nih.govfrontiersin.org

The primary indirect mechanism involves the "incretin effect," where GLP-1, released from intestinal L-cells post-meal, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. nih.govoup.com Increased insulin and decreased glucagon levels create a hormonal milieu that strongly favors the suppression of hepatic glucose output. Insulin is a potent inhibitor of both glycogenolysis and gluconeogenesis, while glucagon is the principal hormonal stimulator of these pathways. nih.govoup.com Therefore, by orchestrating the pancreatic response to nutrient intake, GLP-1 indirectly curtails the liver's release of glucose into the bloodstream. physiology.org

Preclinical studies have consistently demonstrated this indirect effect. In various rodent models, the administration of GLP-1 or its long-acting analogs leads to reduced hepatic glucose production. e-dmj.org This effect is largely attributed to the subsequent changes in pancreatic hormone secretion. oup.com Furthermore, some research suggests that GLP-1 may exert influence on hepatic glucose metabolism via a gut-brain-liver axis. mdpi.com Central nervous system GLP-1 receptor signaling has been shown to regulate hepatic glucose production in rats, independent of pancreatic hormone levels. nih.gov

The existence of a direct hepatic effect of GLP-1 has been a subject of debate, primarily centered on the expression and functionality of GLP-1 receptors (GLP-1R) on hepatocytes. e-dmj.org While some studies have reported a lack or very low levels of GLP-1R on these cells, other investigations have successfully identified both GLP-1R messenger RNA (mRNA) and protein on primary human and rodent hepatocytes. nih.govresearchgate.net The activation of these receptors has been shown to trigger intracellular signaling cascades that directly influence glucose metabolism. frontiersin.orgnih.gov

In preclinical models where direct effects are examined, GLP-1 has been found to antagonize glucagon-induced glycogenolysis in isolated hepatocytes. frontiersin.orgmdpi.com Furthermore, GLP-1 receptor activation can promote glycogen synthesis. Studies in GLP-1-deficient mice revealed decreased liver glycogen accumulation, which was linked to downstream signaling involving protein kinase B (Akt) and glycogen synthase. mdpi.com In vitro studies using hepatocyte cell lines have shown that GLP-1 can increase the phosphorylation of key proteins in the insulin signaling pathway, such as Akt and protein kinase C zeta (PKC-ζ), even in the absence of insulin. nih.gov This suggests that GLP-1 can mimic some of insulin's effects directly at the hepatocyte level to promote glucose storage and limit its production. frontiersin.org

In obese mice models, GLP-1 has been demonstrated to reduce hepatic gluconeogenesis by inhibiting the expression of crucial enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). e-dmj.org The direct application of GLP-1 to isolated mouse hepatocytes has also been shown to suppress glucose production. physiology.org

The table below summarizes key preclinical findings on the modulation of hepatic glycogenolysis and gluconeogenesis by GLP-1.

Model System GLP-1 Agent Key Findings Reference(s)
Isolated Rat HepatocytesGLP-1Antagonized glucagon-induced glycogenolysis. frontiersin.orgmdpi.com
GLP-1-deficient miceEndogenous GLP-1Showed decreased liver glycogen accumulation via reduced Akt and glycogen synthase a signaling. mdpi.com
HepG2 and Huh7 cells (human hepatocyte lines)Exendin-4 (a GLP-1R agonist)Increased phosphorylation of PDK-1, Akt, and PKC-ζ, key elements in the insulin signaling pathway. nih.gov
ob/ob miceRecombinant adenovirus expressing GLP-1Improved hepatic insulin sensitivity and reduced hepatic gluconeogenesis by inhibiting PEPCK and G6Pase. e-dmj.org
Diet-induced obese miceGLP-1 Receptor AgonistsDemonstrated protective effects against hepatic steatosis, partly through improved glucose metabolism. e-dmj.org
Glp1r knockout mice (Glp1r−/−)Endogenous GLP-1Exhibited impaired suppression of endogenous glucose production and hepatic glycogen accumulation during hyperinsulinemic-euglycemic clamps. oup.com

Regulation and Metabolism of Glucagon Like Peptide 1

Nutrient Sensing Mechanisms for GLP-1 Secretion (e.g., L-cell sensors)

The primary stimulus for GLP-1 secretion is the ingestion of nutrients, which are detected by specialized enteroendocrine L-cells located predominantly in the distal ileum and colon. mdpi.com These L-cells are equipped with a sophisticated array of sensors on their apical surface that directly detect luminal contents, as well as basolateral receptors that respond to circulating signals. frontiersin.org The sensing of different macronutrients—carbohydrates, fats, and proteins—triggers the release of GLP-1 through distinct molecular pathways. nih.gov

The secretion of GLP-1 is a postprandial event, with plasma concentrations rising within minutes of food intake. frontiersin.org This rapid response is attributed to L-cells in the proximal small intestine, such as the duodenum and jejunum, which are more responsive to nutrients than their counterparts in the colon. frontiersin.org

Key nutrient-sensing mechanisms of L-cells include:

Carbohydrates: Glucose and other sugars stimulate GLP-1 secretion primarily through the sodium-glucose cotransporter 1 (SGLT1). frontiersin.orgnih.gov The entry of glucose and sodium via SGLT1 leads to membrane depolarization, which in turn opens voltage-gated calcium channels, causing an influx of calcium and subsequent exocytosis of GLP-1-containing granules. frontiersin.orgdiabetesjournals.org The ATP-sensitive potassium (KATP) channel also plays a role in glucose-induced GLP-1 secretion. nih.govdiabetesjournals.org

Fats: Lipids, particularly long-chain fatty acids, are potent stimulators of GLP-1 release. frontiersin.org They are primarily sensed by G-protein coupled receptors (GPCRs), including GPR40 (also known as FFA1) and GPR120. mdpi.comnih.gov Activation of these receptors by fatty acids leads to an increase in intracellular calcium, promoting GLP-1 secretion. mdpi.com

Proteins: The breakdown products of proteins, namely peptides and amino acids, also trigger GLP-1 release. mdpi.com The peptide transporter 1 (PepT1) and the calcium-sensing receptor (CaSR) are key mediators of this response. nih.gov Aromatic amino acids such as phenylalanine and tryptophan are particularly effective in activating CaSR to stimulate GLP-1 secretion. mdpi.comfrontiersin.org

Nutrient ClassKey L-cell Sensors/TransportersSignaling Mechanism
CarbohydratesSodium-Glucose Cotransporter 1 (SGLT1), ATP-sensitive potassium (KATP) channelsMembrane depolarization, increased intracellular calcium
FatsG-protein coupled receptor 40 (GPR40/FFA1), G-protein coupled receptor 120 (GPR120)Increased intracellular calcium
ProteinsPeptide Transporter 1 (PepT1), Calcium-Sensing Receptor (CaSR)Increased intracellular calcium

Neural and Hormonal Control of GLP-1 Release (e.g., Vagal Afferents)

Beyond direct nutrient sensing, the secretion of GLP-1 is also modulated by intricate neural and hormonal pathways. The vagus nerve, a critical component of the parasympathetic nervous system, plays a significant role in this regulation. nih.gov Vagal afferent neurons, with cell bodies in the nodose ganglia, provide a direct link between the gut and the brainstem. nih.govnih.gov These neurons express GLP-1 receptors (GLP-1R) and can be activated by GLP-1 released from L-cells in a paracrine fashion. nih.govnih.govresearchgate.net This activation of vagal afferents is crucial for mediating some of GLP-1's effects on food intake and glucose homeostasis. nih.govphysiology.orgdiabetesjournals.org

Stimulation of the vagus nerve can promote GLP-1 release, indicating a top-down control mechanism. nih.gov Conversely, vagotomy can attenuate the GLP-1 response to certain stimuli. physiology.orgoup.com This "gut-brain-pancreas" axis, involving vagal afferents and efferent pathways, contributes to the so-called "neuroincretin" effect, where gut-derived GLP-1 influences insulin (B600854) secretion via neural circuits. diabetesjournals.org

Hormonal signals also contribute to the regulation of GLP-1 secretion. For instance, glucose-dependent insulinotropic polypeptide (GIP), another incretin (B1656795) hormone released from K-cells in the proximal gut, can stimulate GLP-1 secretion from L-cells in the distal gut. oup.comoup.com This suggests a proximal-to-distal hormonal relay that coordinates incretin release along the length of the intestine. oup.com

Regulatory PathwayMediatorEffect on GLP-1 Release
NeuralVagal Afferent NervesModulates GLP-1 secretion and mediates some of its central effects
HormonalGlucose-dependent insulinotropic polypeptide (GIP)Stimulates GLP-1 secretion

Enzymatic Degradation of GLP-1 by Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase 24.11 (NEP)

The biological actions of active GLP-1, primarily GLP-1(7-36)amide, are short-lived due to rapid enzymatic degradation in the bloodstream. researchgate.netnih.gov The primary enzyme responsible for the inactivation of GLP-1 is dipeptidyl peptidase-4 (DPP-4). oup.combiorxiv.orgnih.gov DPP-4 is a ubiquitous enzyme found in both a soluble form in plasma and as a transmembrane protein on the surface of various cells, including endothelial cells. researchgate.netnih.gov

DPP-4 cleaves the N-terminal dipeptide (histidine and alanine) from the active GLP-1 molecule, resulting in the formation of the inactive metabolite, GLP-1(9-36)amide. oup.combiorxiv.org This process is extremely efficient, with the half-life of intact, active GLP-1 in circulation being only about 1-2 minutes. mdpi.comresearchgate.netdiabetesjournals.org It is estimated that only 10-15% of secreted GLP-1 reaches the systemic circulation in its active form. mdpi.com

In addition to DPP-4, another enzyme, neutral endopeptidase 24.11 (NEP), also known as neprilysin, contributes to the degradation of GLP-1. biorxiv.orgnih.govsemanticscholar.org While DPP-4 is considered the primary inactivating enzyme, NEP can also cleave GLP-1, particularly in certain tissues. biorxiv.orgsemanticscholar.org Studies in animal models have suggested that NEP may be responsible for degrading a significant portion of circulating GLP-1. semanticscholar.org

EnzymeLocationAction on GLP-1Resulting Metabolite
Dipeptidyl Peptidase-4 (DPP-4)Plasma (soluble), Cell surfaces (transmembrane)Cleaves N-terminal dipeptideGLP-1(9-36)amide (inactive)
Neutral Endopeptidase 24.11 (NEP)Various tissuesEndoproteolytic cleavageSmaller, inactive fragments

Renal Clearance and Other Elimination Pathways of GLP-1 Metabolites

Following enzymatic degradation, the inactive metabolites of GLP-1, primarily GLP-1(9-36)amide, are cleared from the circulation. The kidneys are a major site for the elimination of these metabolites. oup.comnih.gov The metabolites are filtered by the glomeruli and subsequently excreted in the urine. nih.gov In individuals with normal kidney function, renal clearance is an efficient process for removing GLP-1 metabolites. oup.com

Studies in patients with end-stage renal disease have shown that while the metabolic clearance rate of intact GLP-1 is reduced, the degradation and elimination of both intact GLP-1 and its metabolites are still preserved to some extent, suggesting the involvement of non-renal elimination pathways. oup.com These may include extraction and degradation in peripheral tissues. oup.com However, for GLP-1-based drugs, the route of elimination can vary. For instance, some GLP-1 receptor agonists are primarily cleared by the kidneys, while others are metabolized more broadly in the body, similar to large peptides, making renal function less critical for their elimination. nih.gov

Genetic Polymorphisms and their Impact on GLP-1 Secretion, Degradation, and Receptor Function

Genetic variations can influence multiple aspects of the GLP-1 pathway, from its secretion and degradation to the function of its receptor. Polymorphisms in the gene encoding the GLP-1 receptor (GLP1R) have been a primary focus of research. nih.govtechnologynetworks.com The GLP1R gene is located on chromosome 6p21.2, and variations within this gene can alter the receptor's structure and function. nih.gov

Several single-nucleotide polymorphisms (SNPs) in the GLP1R gene have been identified and associated with differences in insulin secretion, glycemic traits, and the risk of type 2 diabetes. nih.gov For example, the missense variant rs6923761 has been shown to be associated with reduced GLP-1R expression on the cell surface, potentially altering the response to GLP-1. frontiersin.org Other variants, such as rs3765467 and rs761386, have been linked to variations in glucose control in response to GLP-1 analogue treatment. researchgate.net

GenePolymorphism ExamplePotential Impact
GLP1Rrs6923761Reduced GLP-1 receptor expression
GLP1Rrs3765467Altered response to GLP-1 analogue treatment
GLP1Rrs10305420Associated with response to GLP-1 receptor agonists in certain populations
ADCYAP1VariousMay alter GLP-1 receptor signaling pathways
GCGVariousCould disrupt the balance between glucagon (B607659) and GLP-1

Methodological Approaches and Research Models for Glp 1 Studies

In Vitro Cell Culture Models for GLP-1 Secretion and Signaling Analysis (e.g., STC-1 cells, β-cell lines)

In vitro cell culture models are fundamental tools for studying the cellular and molecular aspects of GLP-1 secretion and signaling in a controlled environment. Among the most utilized are the STC-1 and various β-cell lines.

The murine enteroendocrine STC-1 cell line is a widely used model to investigate the mechanisms of GLP-1 secretion. nih.govnih.gov These cells, derived from a murine intestinal tumor, secrete GLP-1 in response to various stimuli, mimicking the function of native intestinal L-cells. nih.govresearchgate.net Researchers utilize STC-1 cells to screen for compounds that can modulate GLP-1 release and to dissect the signaling pathways involved in its secretion. researchgate.netnih.gov For instance, studies have employed STC-1 cells to demonstrate that fatty acids can stimulate GLP-1 secretion in a chain length-dependent manner. researchgate.net While a valuable tool, it is noteworthy that STC-1 cells also co-express and secrete other hormones like cholecystokinin (CCK) and glucose-dependent insulinotropic polypeptide (GIP), which may differ from the secretory profile of native L-cells. bioscientifica.com

β-cell lines , such as INS-1 and MIN6, are instrumental in analyzing the direct effects of GLP-1 on insulin (B600854) secretion and β-cell function. These cell lines express the GLP-1 receptor (GLP-1R) and respond to GLP-1 by potentiating glucose-stimulated insulin secretion. glucagon.com Studies using these cells have been crucial in demonstrating that GLP-1 signaling can protect β-cells from apoptosis and promote their proliferation. researchgate.net Furthermore, engineered reporter cell lines, such as HEK293 cells expressing the human GLP-1R, are used to screen for GLP-1R agonists by measuring downstream signaling events like cyclic AMP (cAMP) production. drugdiscoverynews.com

Cell LineOriginPrimary Use in GLP-1 ResearchKey Features
STC-1 Murine intestinal endocrine tumorStudying GLP-1 secretion mechanisms and screening for secretagogues. nih.govnih.govresearchgate.netSecretes GLP-1 and other gut hormones in response to nutrients. researchgate.netbioscientifica.com
β-cell lines (e.g., INS-1, MIN6) Rodent pancreatic beta-cell tumorsInvestigating GLP-1's effects on insulin secretion, gene expression, and β-cell survival. glucagon.comExpress functional GLP-1 receptors and exhibit glucose-stimulated insulin secretion. glucagon.comresearchgate.net
HEK293-GLP-1R Human embryonic kidney cells (engineered)High-throughput screening of GLP-1R agonists and antagonists. drugdiscoverynews.comStably express the human GLP-1R, often linked to a reporter system (e.g., luciferase). drugdiscoverynews.comcaymanchem.com

Isolated Organ Perfusion Techniques for GLP-1 Research (e.g., perfused rat pancreas, intestine)

Isolated organ perfusion techniques provide a more integrated physiological system for studying GLP-1 compared to cell cultures, allowing for the examination of tissue-level responses while maintaining control over the experimental environment.

The perfused rat pancreas model has been pivotal in establishing the insulinotropic effects of GLP-1. youtube.com In this preparation, the pancreas is surgically isolated and maintained ex vivo by perfusing its vasculature with a nutrient-containing solution. This allows researchers to precisely control the concentration of glucose and other secretagogues, including GLP-1, and measure the resulting insulin and glucagon (B607659) secretion directly from the pancreatic effluent. diabetesjournals.orgresearchgate.netmdpi.com Seminal studies using this model demonstrated that GLP-1 is a potent stimulator of glucose-dependent insulin release. youtube.com This technique has also been used to show that GLP-1 can enhance the insulinotropic effect of other compounds like glibenclamide. diabetesjournals.org

The perfused rat intestine model is employed to study the secretion of GLP-1 from its native source, the intestinal L-cells. diabetesjournals.org By perfusing the lumen and vasculature of an isolated intestinal segment, investigators can examine how different luminal nutrients and vascular signals regulate GLP-1 release. diabetesjournals.orgresearchgate.net For example, studies using this model have shown that luminal glucose stimulates GLP-1 secretion in a dose-dependent manner. diabetesjournals.org This technique has also been instrumental in demonstrating that a significant portion of newly secreted GLP-1 is rapidly degraded within the intestinal environment. researchgate.net

Preclinical Animal Models for Investigating GLP-1 Physiology and Pathophysiology

Preclinical animal models are indispensable for understanding the integrated physiological and pathophysiological roles of GLP-1 in a whole-organism context. These models allow for the investigation of complex processes such as glucose homeostasis, appetite regulation, and the long-term effects of GLP-1-based therapies. tandfonline.comresearchgate.net

Rodent models are the most widely used preclinical models in GLP-1 research due to their genetic tractability, relatively short generation times, and well-characterized physiology.

Knockout models , particularly those with a deleted GLP-1 receptor gene (Glp1r), have been crucial in defining the physiological functions of GLP-1 signaling. researchgate.net Glp1r knockout mice exhibit glucose intolerance, demonstrating the essential role of the GLP-1R in normal glucose homeostasis. researchgate.nethayes-lab.com These models are also used to confirm that the therapeutic effects of GLP-1R agonists are indeed mediated through the GLP-1R. hayes-lab.comyoutube.com

Transgenic models , such as those expressing a humanized GLP-1R, are valuable for testing the efficacy of species-specific GLP-1 analogues and small molecule agonists. genoway.com

Diet-induced obesity (DIO) models , typically mice or rats fed a high-fat diet, are used to study the effects of GLP-1 in the context of obesity and type 2 diabetes. tandfonline.commdpi.com These models are frequently used to evaluate the weight-lowering and glucose-lowering efficacy of novel GLP-1R agonists. mdpi.comnih.gov For example, studies in DIO mice have shown that GLP-1R agonists can reduce food intake and body weight. nih.gov

Large animal models, such as swine, offer several advantages in GLP-1 research due to their greater anatomical, physiological, and metabolic similarity to humans compared to rodents. nih.govglpigs.com The porcine gastrointestinal tract and pancreas share many features with their human counterparts, making swine a relevant model for studying GLP-1 secretion and action. nih.gov Swine models have been used to quantify the distribution of GLP-1 receptors in various tissues and to evaluate the pharmacokinetics and bioavailability of orally delivered GLP-1R agonists. nih.govbioratherapeutics.combioratherapeutics.com However, studies have also highlighted important differences in GLP-1 regulation and secretion between pigs and humans, which must be considered when translating findings. nih.gov

Molecular and Biochemical Assays for GLP-1 and GLP-1R Quantification

Accurate quantification of GLP-1 and its receptor is critical for both basic research and clinical studies. Various molecular and biochemical assays have been developed for this purpose.

Immunoassays are the most common methods for quantifying GLP-1 levels in biological samples like plasma and cell culture media.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for measuring both total and active forms of GLP-1. anshlabs.comibl-america.com A "sandwich" ELISA typically involves capturing the GLP-1 peptide between two specific antibodies, one of which is linked to an enzyme that generates a detectable signal. physiology.orgnih.gov Kits are available to specifically measure the biologically active form, GLP-1 (7-36), or the total amount of GLP-1, which includes the inactive metabolite GLP-1 (9-36). anshlabs.comibl-america.commesoscale.com The sensitivity of these assays is crucial, as circulating levels of active GLP-1 are typically very low due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). anshlabs.comnih.gov

Radioimmunoassay (RIA) is another sensitive method for GLP-1 quantification. merckmillipore.com This technique involves a competitive binding reaction between a radiolabeled GLP-1 peptide and the unlabeled GLP-1 in a sample for a limited number of antibody binding sites. physiology.orgmerckmillipore.com The amount of radioactivity measured is inversely proportional to the concentration of GLP-1 in the sample. RIAs have been extensively used to determine GLP-1 concentrations in various physiological and pharmacological studies. physiology.orgresearchgate.net

Assay TypePrincipleForms of GLP-1 MeasuredKey Characteristics
ELISA Enzyme-linked immunosorbent assay using capture and detection antibodies. anshlabs.comTotal GLP-1, Active GLP-1 (7-36). ibl-america.comnih.govHigh specificity and sensitivity, non-radioactive, suitable for high-throughput analysis. nih.govmesoscale.com
RIA Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. merckmillipore.comTotal GLP-1, Active GLP-1. physiology.orgmerckmillipore.comHigh sensitivity, requires handling of radioactive isotopes. merckmillipore.com

Gene Expression Analysis (qPCR, RNA-seq)

The investigation of Glucagon-like peptide-1 (GLP-1) and its receptor (GLP-1R) at the molecular level heavily relies on the analysis of gene expression. Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are two pivotal techniques used to quantify and understand the transcriptional regulation of the proglucagon gene (GCG), which encodes GLP-1, and the GLP1R gene.

Quantitative PCR (qPCR): qPCR is a targeted approach used to measure the messenger RNA (mRNA) expression levels of specific genes. In GLP-1 research, qPCR is frequently employed to quantify GCG mRNA in intestinal L-cells and pancreatic alpha-cells, the primary sites of its production. nih.gov It is also used to determine the expression levels of GLP-1R in various tissues to understand its distribution and regulation. For instance, studies have used qPCR to show that GLP-1 can modulate the expression of other genes, such as Nur77, in cell lines. researchgate.net Similarly, qPCR has been utilized to compare GLP-1R mRNA levels in peripheral blood mononuclear cells from different patient groups, revealing significantly lower expression in individuals with proliferative diabetic retinopathy. frontiersin.org The method involves reverse transcribing mRNA into complementary DNA (cDNA), followed by amplification with gene-specific primers. The level of amplification, detected in real-time using fluorescent dyes or probes, is proportional to the initial amount of mRNA. researchgate.netnih.gov

RNA-Sequencing (RNA-seq): RNA-seq offers a comprehensive, untargeted view of the entire transcriptome, providing insights into not only the expression levels of GCG and GLP1R but also the expression of all other genes in a given cell or tissue sample. diabetesjournals.org This powerful technique has been instrumental in unraveling complex biological processes influenced by GLP-1 signaling. For example, RNA-seq analysis of human jejunal samples following Roux-en-Y gastric bypass (RYGB) surgery revealed robust changes in the transcriptome, particularly in genes related to cholesterol biosynthesis, and identified stearoyl-CoA desaturase (SCD) as a key regulator of GLP-1 production and secretion. nih.govnih.gov Single-cell RNA sequencing (scRNA-seq) provides even greater resolution, allowing for gene expression analysis on an individual cell basis. mdpi.com This has been crucial in mapping GLP-1R expression in heterogeneous tissues like the heart and the dorsal vagal complex of the brain, clarifying which specific cell types (e.g., cardiac endothelial cells) express the receptor. diabetesjournals.orgmdpi.com

Table 1: Comparison of qPCR and RNA-seq in GLP-1 Research

Feature Quantitative PCR (qPCR) RNA-Sequencing (RNA-seq)
Scope Targeted (measures a few specific genes) researchgate.net Untargeted (measures the entire transcriptome) nih.gov
Primary Use Quantifying mRNA levels of known genes like GCG and GLP1R frontiersin.orgresearchgate.net Discovering novel genes and pathways affected by GLP-1 signaling; transcriptomic profiling nih.gov
Sensitivity High High, dependent on sequencing depth
Data Output Relative or absolute quantification of gene expression Gene expression levels, alternative splicing, novel transcripts, genetic variants
Application Example Measuring changes in GLP-1R mRNA in response to a stimulus researchgate.net Identifying global transcriptomic changes in intestinal cells after gastric bypass surgery nih.gov

Protein Expression and Localization (Western Blot, Immunohistochemistry)

Determining the amount and location of the GLP-1 peptide and its receptor is crucial for understanding their physiological functions. Western Blot and Immunohistochemistry (IHC) are the cornerstone techniques for this purpose.

Western Blot: This technique is used to quantify the amount of a specific protein in a tissue homogenate or cell lysate. In GLP-1 research, Western blotting can be used to measure the protein levels of GLP-1R in different tissues, helping to corroborate findings from gene expression analyses. For example, it has been used to confirm the decreased expression of the GLP-1R protein in patients with proliferative diabetic retinopathy. frontiersin.org The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using a specific primary antibody, followed by a secondary antibody linked to a detectable label.

Immunohistochemistry (IHC): IHC is an invaluable tool for visualizing the precise location of proteins within the context of tissue architecture. By using antibodies that specifically bind to GLP-1 or its receptor, researchers can identify the exact cell types that produce the peptide or express its receptor. nih.gov Studies using highly validated monoclonal antibodies have provided detailed maps of GLP-1R distribution in human and monkey tissues. novonordisk.comresearchgate.net For example, IHC has shown that in the pancreas, GLP-1R is predominantly found on β-cells, with weaker expression in acinar cells. novonordisk.com In the gastrointestinal tract, high expression is seen in the Brunner's gland, parietal cells, and myenteric plexus neurons. novonordisk.comoup.com In the kidney, GLP-1R is localized to smooth muscle cells of arteries and arterioles, while in the heart, it is found in the myocytes of the sinoatrial node. novonordisk.comoup.com This technique has been fundamental in resolving conflicting reports about GLP-1R localization that arose from the use of less specific antibodies. oup.comoup.com

Receptor Binding Assays and Signaling Pathway Readouts (e.g., cAMP assays, phospho-kinase assays)

Understanding how GLP-1 and its analogs interact with the GLP-1R and trigger downstream cellular responses is fundamental to pharmacological research. This is achieved through receptor binding assays and functional assays that measure intracellular signaling.

Receptor Binding Assays: These assays are designed to evaluate the affinity of a compound (ligand) for a receptor. eurofinsdiscovery.com In a typical competition binding assay, a radiolabeled ligand with known affinity for GLP-1R is incubated with cells or membranes expressing the receptor, along with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the half-maximal inhibitory concentration (IC50) can be calculated, which reflects the binding affinity of the test compound. eurofinsdiscovery.comresearchgate.net These assays are essential for the initial characterization of new GLP-1R agonists and antagonists. eurofinsdiscovery.com

Signaling Pathway Readouts: The GLP-1R is a G-protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). diabetesjournals.orgindigobiosciences.com

cAMP Assays: Measuring the production of cAMP is the most direct and common method to assess the functional activation of the GLP-1R. diabetesjournals.orginnoprot.com Various assay formats exist, including those that use biosensors that change fluorescence upon cAMP binding, allowing for real-time measurements in living cells. innoprot.com These assays are used to determine the potency (EC50) of agonists and are widely applied in high-throughput screening for novel GLP-1R modulators. diabetesjournals.orgdiscoverx.comeurofinsdiscovery.com

Phospho-kinase Assays: Downstream of cAMP production, protein kinase A (PKA) is activated, which in turn phosphorylates numerous target proteins, including transcription factors like the cAMP response element-binding protein (CREB). indigobiosciences.com Assays that measure the phosphorylation of specific kinases or downstream targets (phospho-kinase assays) can provide a more integrated view of the signaling cascade initiated by GLP-1R activation. Luciferase reporter assays are also commonly used, where the activation of the cAMP/PKA/CREB pathway drives the expression of a luciferase reporter gene, providing a quantifiable measure of receptor activity. indigobiosciences.comcaymanchem.com

Advanced Analytical Chemistry Techniques for Peptide Characterization (e.g., LC-MS/MS for active/inactive forms, degradation products)

The accurate measurement and characterization of GLP-1 are challenging due to its low plasma concentrations and rapid degradation. nih.gov Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for overcoming these challenges.

LC-MS/MS is a highly sensitive and specific method that allows for the precise identification and quantification of peptides based on their mass-to-charge ratio. lcms.cz This technique is crucial for distinguishing between the different forms of GLP-1. The biologically active forms, GLP-1(7-37) and GLP-1(7-36)amide, are rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4), yielding inactive, N-terminally truncated forms like GLP-1(9-36)amide. Immunoassays can sometimes overestimate active GLP-1 concentrations due to cross-reactivity, but LC-MS/MS can differentiate these forms with high accuracy. nih.gov

Researchers have developed robust LC-MS/MS methods to simultaneously quantify both active and inactive forms of GLP-1 in human plasma. nih.govresearchgate.net This capability is vital for pharmacokinetic (PK) and pharmacodynamic (PD) studies of new GLP-1-based therapies. chromatographyonline.com Furthermore, LC-MS/MS is indispensable for the characterization of synthetic GLP-1 analogs and their impurities or degradation products that may arise during manufacturing or storage. lcms.cztheanalyticalscientist.com Forced degradation studies, analyzed by LC-Q-TOF (quadrupole time-of-flight) MS, can identify potential degradation products under stress conditions like oxidation, helping to ensure the quality and safety of therapeutic peptides. lcms.czccamp.res.inchromatographyonline.com

Table 2: Applications of LC-MS/MS in GLP-1 Characterization

Application Description Key Findings
Bioanalysis Quantification of endogenous active (e.g., GLP-17-36) and inactive (e.g., GLP-19-36) forms in plasma. nih.govnih.gov Enables accurate assessment of GLP-1 levels in physiological and pathological states. nih.gov
Pharmacokinetics Measuring the concentration of GLP-1 analogs over time after administration. chromatographyonline.com Determines the absorption, distribution, metabolism, and excretion profiles of new drugs.
Impurity Profiling Identification and characterization of impurities and degradation products (e.g., oxidized, deamidated forms) in synthetic peptides. lcms.cztheanalyticalscientist.com Ensures the purity, stability, and safety of therapeutic GLP-1 agonists. theanalyticalscientist.comccamp.res.in
Structural Elucidation Confirming the amino acid sequence and identifying post-translational or synthetic modifications. chromatographyonline.com Verifies the identity and structural integrity of GLP-1 peptides. ccamp.res.in

Pharmacological Probes and Tools for GLP-1R Modulation in Research Settings (e.g., selective agonists, antagonists like exendin(9-39), enzyme inhibitors for research applications)

A variety of pharmacological tools are used in research to probe the function of the GLP-1 system. These include molecules that activate the receptor, block it, or prevent the degradation of endogenous GLP-1.

Selective Agonists: These are molecules that bind to and activate the GLP-1R, mimicking the effects of endogenous GLP-1. Exendin-4, a peptide originally isolated from the venom of the Gila monster, is a potent and widely used GLP-1R agonist in research due to its longer half-life compared to native GLP-1. bioscientifica.com Synthetic analogs like liraglutide (B1674861) and semaglutide are also used experimentally to study the long-term effects of sustained GLP-1R activation. lcms.cz Small-molecule positive allosteric modulators (PAMs), such as BETP and V-0219, represent another class of research tools that bind to a different site on the receptor, enhancing the response to the endogenous ligand. nih.govgalchimia.com

Selective Antagonists: To investigate the physiological role of endogenous GLP-1, researchers use selective antagonists that block the receptor. The most common tool for this purpose is exendin(9-39), a truncated version of exendin-4. bioscientifica.comoup.com By administering exendin(9-39), scientists can observe the consequences of blocking GLP-1 signaling, thereby deducing the peptide's normal function. bioscientifica.comnih.gov For example, studies using exendin(9-39) have demonstrated the crucial role of GLP-1 in the incretin (B1656795) effect and in the regulation of fasting glucose levels. bioscientifica.comnih.gov It is a specific and competitive antagonist of the GLP-1R. nih.gov

Enzyme Inhibitors: As GLP-1 is rapidly inactivated by DPP-4, inhibitors of this enzyme are used to increase the levels and prolong the action of endogenous GLP-1. nih.gov In a research context, DPP-4 inhibitors (e.g., sitagliptin, vildagliptin) are used to study the effects of enhancing the entire incretin system, as they also prevent the degradation of other hormones like glucose-dependent insulinotropic polypeptide (GIP). nih.govfrontiersin.orgdroracle.ai These tools help to differentiate the effects of pharmacological (agonist-driven) versus more physiological (DPP-4 inhibition-driven) GLP-1R activation. frontiersin.orgdiabetesjournals.org

Emerging Research Frontiers in Glucagon Like Peptide 1 Biology

Novel GLP-1 Producing Cells and Tissues

While intestinal L-cells are the primary source of circulating Glucagon-like peptide 1 (GLP-1), emerging research has identified other significant sites of GLP-1 production, broadening our understanding of its physiological roles. These novel sources include pancreatic alpha cells and specific neuron populations within the central and peripheral nervous systems.

Pancreatic Alpha Cells: Under normal physiological conditions, pancreatic alpha cells primarily produce glucagon (B607659) through the action of prohormone convertase 2 (PC2) on the proglucagon precursor. However, under certain conditions of metabolic stress, such as inflammation or high glucose levels, these cells can switch their processing machinery. Studies have shown that in response to islet injury or in certain mouse models of insulin (B600854) resistance, alpha cells can upregulate the expression of prohormone convertase 1/3 (PC1/3), the enzyme typically found in intestinal L-cells. This upregulation enables the cleavage of proglucagon into active GLP-1. This localized, intra-islet production of GLP-1 is thought to act in a paracrine manner, potentially protecting and regenerating beta-cell mass and function during times of stress. For instance, the cytokine Interleukin-6 (IL-6), which is released during exercise and in states of obesity, has been shown to directly increase PC1/3 expression and GLP-1 production in both mouse and human islets.

Specific Neuron Populations: The brain possesses its own distinct population of GLP-1-producing neurons, primarily located in the nucleus of the solitary tract (NTS) and the intermediate reticular nucleus of the medulla oblongata. These preproglucagon (PPG) neurons are the main source of endogenous GLP-1 in the central nervous system and project widely to areas involved in autonomic control, energy balance, and reward, such as the hypothalamus, brainstem, and spinal cord. Central GLP-1 is a critical modulator of food intake, with research showing it mediates stress-induced hypophagia and helps limit unusually large food consumption. These neurons are strategically positioned to receive and integrate peripheral satiety signals, such as gastric distension and the presence of cholecystokinin. More recent research has also identified GLP-1 synthesis in other neuronal populations, such as the deep short axon cells in the olfactory bulb, suggesting a role for GLP-1 in modulating olfactory processing.

Q & A

Q. How can researchers mitigate batch variability in synthetic GLP-1 analogs during preclinical testing?

  • Methodological Answer : Implement HPLC-MS to verify peptide purity (>95%) and stability. Use standardized storage conditions (e.g., -80°C lyophilization) and avoid freeze-thaw cycles. Validate bioactivity across batches via cAMP assays in GLP-1R-expressing cells .

Q. What statistical approaches handle missing data in longitudinal GLP-1 studies?

  • Methodological Answer : Apply multiple imputation (MI) for missing endpoint data (e.g., HbA1c) under the missing-at-random assumption. Use mixed-effects models to account for participant dropout. Sensitivity analyses (e.g., worst-case scenarios) validate robustness .

Experimental Design Challenges

Q. How to differentiate GLP-1's direct vs. indirect effects on appetite regulation?

  • Methodological Answer : Use conditional KO mice with GLP-1R deletion in specific brain regions (e.g., nucleus tractus solitarius). Pair with pharmacogenetic activation of vagal afferents. Measure neuronal activity via FosB immunohistochemistry after GLP-1 infusion .

Q. What controls are essential when studying GLP-1's impact on gut motility?

  • Methodological Answer : Include sham-operated controls in in vivo motility assays (e.g., colonic bead expulsion). Administer GLP-1R antagonists (e.g., JANT-4) to confirm receptor specificity. Control for circadian rhythm by standardizing feeding/fasting cycles .

Q. How to validate cross-species translatability of GLP-1 findings (e.g., rodent to human)?

  • Methodological Answer : Compare receptor binding affinities using surface plasmon resonance (SPR). Test humanized GLP-1R knock-in mice. Use organoid models derived from human intestinal L-cells for ex vivo validation .

Q. What protocols ensure reproducibility in GLP-1 fragment synthesis (e.g., 7-36 amide)?

  • Methodological Answer : Follow Fmoc solid-phase peptide synthesis with pseudoproline dipeptides to prevent aggregation. Purify via reverse-phase HPLC and characterize using MALDI-TOF. Validate biological activity via insulin secretion assays in INS-1 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.